2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a naphthylamino group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. The process begins with the formation of the triazole ring, followed by the introduction of the naphthylamino and phenyl groups. The final step involves the addition of the phenoxyphenylmethylidene group under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The triazole ring and naphthylamino group can be oxidized under specific conditions.
Reduction: The phenyl and phenoxyphenyl groups can be reduced using appropriate reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it might be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C34H28N6O2S |
---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C34H28N6O2S/c41-33(38-36-22-25-11-9-18-29(21-25)42-28-16-5-2-6-17-28)24-43-34-39-37-32(40(34)27-14-3-1-4-15-27)23-35-31-20-10-13-26-12-7-8-19-30(26)31/h1-22,35H,23-24H2,(H,38,41)/b36-22+ |
InChI Key |
ULGQNPJATPEWCD-HPNXWYHWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4)CNC5=CC=CC6=CC=CC=C65 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4)CNC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.